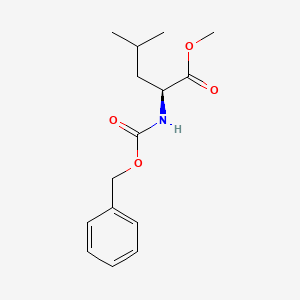

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Descripción general

Aplicaciones Científicas De Investigación

Efficient Reagent for N-Phthaloylation

A novel reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), has been identified as efficient for N-phthaloylation of amino acids and derivatives. This method offers a racemization-free procedure with excellent outcomes for alpha-amino acids and related compounds, suggesting potential applications in peptide synthesis and modification processes (Casimir, Guichard, & Briand, 2002).

Heterocyclic System Synthesis

Research has demonstrated the use of methyl (Z)-2-[(benzyloxy)carbonyl)amino]-3-dimethylaminopropenoate in synthesizing a range of heterocyclic systems. This includes the creation of substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidinone derivatives, illustrating its role in generating complex molecular structures with potential pharmaceutical relevance (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Enzymatic Resolution Studies

The compound has been involved in studies examining the resolution of chiral acyl donors catalyzed by Candida antarctica lipase B, highlighting its utility in stereo-selective synthetic processes. This work provides insights into how the nucleophile's nature influences enzymatic reaction rates and selectivity, essential for designing enzyme-catalyzed synthesis with high enantioselectivity (García-Urdiales et al., 2009).

Anticancer Drug Synthesis

The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes from derivatives of the compound have been explored for their anticancer properties. These studies have shown significant cytotoxicity against various human tumor cell lines, indicating its potential as a precursor for developing novel anticancer agents (Basu Baul, Basu, Vos, & Linden, 2009).

Fluorescent and Colorimetric pH Probe Development

Derivatives have been utilized in creating highly water-soluble fluorescent and colorimetric pH probes. Such probes offer practical applications for real-time pH sensing, including intracellular pH imaging, due to their high stability, selectivity, and significant Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).

Mecanismo De Acción

Mode of Action

It’s known that the compound contains a carbonyl group, which can react with nucleophiles . This suggests that it might undergo reactions with biological nucleophiles, such as amines or hydroxyl groups, in its target proteins or enzymes .

Pharmacokinetics

It’s known that the compound is soluble in ethanol , which suggests that it might have good bioavailability. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Action Environment

The action, efficacy, and stability of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate could potentially be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and stability . .

Propiedades

IUPAC Name |

methyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKPHCJHIILKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366364 | |

| Record name | (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

CAS RN |

51021-87-5 | |

| Record name | (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

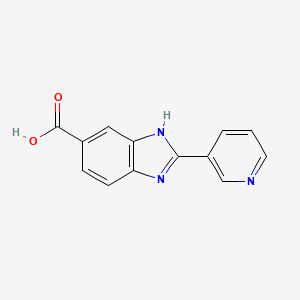

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)